Technical Guide: Indobufen Impurity 1 Chemical Properties
Technical Guide: Indobufen Impurity 1 Chemical Properties
The following in-depth technical guide details the chemical properties, formation mechanism, and control strategies for Indobufen Impurity 1 .
Executive Summary
Indobufen Impurity 1 , identified chemically as 2-(3-aminophenyl)butanoic acid (CAS: 21762-24-3), is a significant process-related impurity arising during the synthesis of the antiplatelet agent Indobufen.[1][2] Unlike degradation products formed during storage, Impurity 1 is a regioisomer generated during the initial nitration of the starting material, 2-phenylbutyric acid.[1] Its presence is critical because it possesses a similar solubility profile to the key intermediate, 2-(4-aminophenyl)butanoic acid, making downstream purification challenging.[1] If not controlled, it reacts in parallel with the active pharmaceutical ingredient (API) precursors to form the meta-isomer of Indobufen, a structural analog with potentially distinct pharmacological and toxicological profiles.
Chemical Characterization
Impurity 1 is an amphoteric molecule containing both a basic primary amine and an acidic carboxyl group. This dual nature dictates its behavior in aqueous and organic media, influencing extraction and chromatographic retention.
Identity & Physicochemical Data[1][3]
| Property | Specification |
| Common Name | Indobufen Impurity 1 |
| Chemical Name | 2-(3-Aminophenyl)butanoic acid |
| Synonyms | |
| CAS Registry Number | 21762-24-3 |
| Molecular Formula | C |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dilute acids (protonation of amine) and dilute alkali (deprotonation of carboxyl); sparingly soluble in water at neutral pH; soluble in MeOH, DMSO.[1][2][3][4][] |
| pKa (Predicted) | pKa |
| LogP |
Structural Analysis
The molecule consists of a butyric acid backbone substituted at the C2 position by a phenyl ring. The distinguishing feature is the amino group at the meta (3-) position of the phenyl ring.[1] In contrast, the Indobufen precursor has the amino group at the para (4-) position .[1] This positional isomerism is the root cause of the separation difficulty.
Formation Mechanism & Synthesis Pathway
The formation of Impurity 1 is a classic consequence of Electrophilic Aromatic Substitution (EAS) regio-selectivity.[1]
Mechanistic Origin
Indobufen synthesis typically begins with the nitration of 2-phenylbutyric acid.[1] The alkyl group at the C1 position of the benzene ring is an ortho/para director. However, the steric bulk of the butyric acid chain favors the para position, but not exclusively.
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Nitration: The nitration step produces predominantly 2-(4-nitrophenyl)butanoic acid (Para-isomer).[1] However, approximately 1–5% of the 2-(3-nitrophenyl)butanoic acid (Meta-isomer) is formed due to imperfect selectivity or high-temperature conditions.[1]
-
Reduction: Subsequent catalytic hydrogenation or metal reduction converts the nitro groups to amines. The meta-nitro impurity is reduced to 2-(3-aminophenyl)butanoic acid (Impurity 1) .[1]
Pathway Visualization
The following diagram illustrates the divergence point where Impurity 1 is generated alongside the active intermediate.
Figure 1: Synthesis pathway of Indobufen showing the divergent formation of Impurity 1 during the nitration step.[1]
Analytical Profiling & Control Strategy
Detecting and quantifying Impurity 1 requires high-resolution chromatography due to its structural similarity to the main intermediate.[1]
HPLC Method Principles
Separation is achieved based on the slight difference in hydrophobicity and pKa between the meta (Impurity 1) and para (Precursor) isomers. The para-isomer typically has a slightly different interaction with C18 stationary phases due to the symmetry and packing of the 1,4-substitution compared to the 1,3-substitution.[1]
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Stationary Phase: C18 (Octadecylsilane) column with high carbon load.
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Mobile Phase: Phosphate buffer (pH 3.0–4.0) / Acetonitrile gradient. Acidic pH suppresses ionization of the carboxylic acid (keeping it neutral/hydrophobic) while the amine remains protonated.
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Detection: UV at 240–254 nm. The aniline chromophore is distinct.
Control Limits (ICH Q3A)
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15%[1]
Purification Strategy
Since Impurity 1 is difficult to remove after the final cyclization step, control is best exerted at the intermediate stage :
-
Crystallization of Nitro-Intermediate: The para-nitro intermediate crystallizes more readily than the meta-isomer.[1] Recrystallization of 2-(4-nitrophenyl)butanoic acid from ethanol/water is the most effective purge point.[1]
-
pH-Controlled Precipitation: The para-amino acid and meta-amino acid (Impurity 1) have slightly different isoelectric points.[1] Careful pH adjustment can selectively precipitate the desired para-isomer.[1]
Experimental Protocols
Protocol: Synthesis of Impurity 1 Reference Standard
To validate analytical methods, a pure standard of Impurity 1 is required. This protocol outlines the targeted synthesis of the meta-isomer.
Reagents:
-
Nitric acid (fuming) / Sulfuric acid[1]
-
Palladium on Carbon (10% Pd/C)[1]
-
Hydrogen gas[1]
-
Methanol[1]
Step-by-Step Methodology:
-
Nitration (Non-selective): Dissolve 2-phenylbutyric acid (10 g) in conc. H
SO (50 mL) at 0°C. Dropwise add fuming HNO (1.1 eq). Stir for 2 hours. -
Isomer Separation (Critical Step): Pour onto ice. Extract with Ethyl Acetate. The crude mixture contains both para and meta isomers.
-
Purification: Use Preparative HPLC or fractional crystallization to isolate the 2-(3-nitrophenyl)butanoic acid (the minor component in standard synthesis, but here we enrich the mother liquors or use a meta-directing synthesis route if available).[1] Note: For pure standard preparation, starting with 3-nitro-phenylacetic acid derivatives via alkylation is cleaner.[1]
-
-
Reduction: Dissolve the isolated meta-nitro intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours.
-
Isolation: Filter catalyst. Concentrate filtrate. Recrystallize from water/ethanol to obtain 2-(3-aminophenyl)butanoic acid (Impurity 1).[1]
-
Characterization: Confirm structure via
H-NMR (look for meta-coupling pattern: singlet/doublet/triplet/doublet in aromatic region) and MS (m/z 180 [M+H] ).
Protocol: Analytical Method for Impurity Detection
System: HPLC with UV-Vis Detector (e.g., Agilent 1200). Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm.
Parameters:
Mobile Phase:
-
Solvent A: 0.05M KH
PO buffer (pH 3.5 with H PO ) -
Solvent B: Acetonitrile
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 60% A / 40% B
-
25 min: 60% A / 40% B
-
30 min: 90% A / 10% B
-
Expected Results:
-
Impurity 1 (Meta-amine): Retention time approx.[1] 0.9–0.95 relative to the Para-amine (due to slightly lower lipophilicity or shape selectivity).
-
Intermediate (Para-amine): Main peak.
-
Resolution (Rs): Must be > 1.5 for quantitative accuracy.
References
-
Veeprho Laboratories. (2025). Indobufen Impurities and Related Compounds. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107641, Indobufen. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard reference for impurity profiling methodologies).
